molecular formula CCl3F2P B14743151 Phosphonous difluoride, (trichloromethyl)- CAS No. 1112-03-4

Phosphonous difluoride, (trichloromethyl)-

Cat. No.: B14743151
CAS No.: 1112-03-4
M. Wt: 187.34 g/mol
InChI Key: RVKKPWGBSJIGAT-UHFFFAOYSA-N
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Description

Phosphonous difluoride, (trichloromethyl)-, with the molecular formula CCl₃F₂P, is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two fluorine atoms and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonous difluoride, (trichloromethyl)-, can be synthesized through several methods. One common approach involves the reaction of trichloromethylphosphine with fluorinating agents such as hydrogen fluoride or antimony trifluoride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:

[ \text{CCl}_3\text{P} + 2\text{HF} \rightarrow \text{CCl}_3\text{PF}_2 + 2\text{HCl} ]

Industrial Production Methods

Industrial production of phosphonous difluoride, (trichloromethyl)-, often involves large-scale reactions using specialized equipment to handle the reactive and potentially hazardous chemicals involved. The process may include steps such as purification and distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphonous difluoride, (trichloromethyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like chlorine or bromine.

Major Products

The major products formed from these reactions include various phosphonic and phosphine derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

Phosphonous difluoride, (trichloromethyl)-, has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which phosphonous difluoride, (trichloromethyl)-, exerts its effects involves interactions with various molecular targets. The phosphorus atom can form bonds with different atoms, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Phosphonous difluoride, (trichloromethyl)-, can be compared with other similar compounds such as:

    Phosphonous difluoride, (methyl)-: This compound has a methyl group instead of a trichloromethyl group.

    Phosphonous difluoride, (ethyl)-: This compound has an ethyl group instead of a trichloromethyl group.

The uniqueness of phosphonous difluoride, (trichloromethyl)-, lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

1112-03-4

Molecular Formula

CCl3F2P

Molecular Weight

187.34 g/mol

IUPAC Name

difluoro(trichloromethyl)phosphane

InChI

InChI=1S/CCl3F2P/c2-1(3,4)7(5)6

InChI Key

RVKKPWGBSJIGAT-UHFFFAOYSA-N

Canonical SMILES

C(P(F)F)(Cl)(Cl)Cl

Origin of Product

United States

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